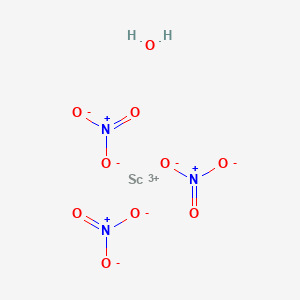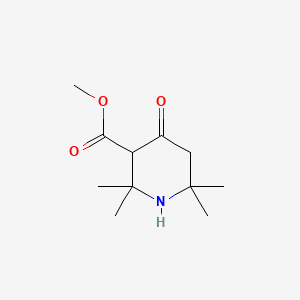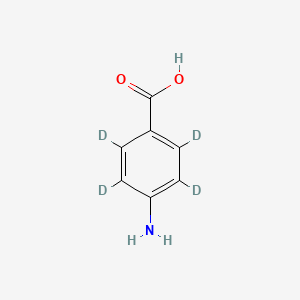
卡林多-13C,d2 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calindol-13C,d2 Hydrochloride is a novel labeled calcimimetic compound. It acts at the calcium sensing receptor and is a positive allosteric modulator of the human calcium receptor. This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use .
科学研究应用
Calindol-13C,d2 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Acts as a positive allosteric modulator of the human calcium receptor, making it useful in studying calcium signaling pathways.
Medicine: Although not used therapeutically, it is valuable in research related to calcium receptor modulation and its potential therapeutic implications.
Industry: Utilized in the development of new calcimimetic compounds and in the study of calcium receptor-related processes
生化分析
Biochemical Properties
Calindol-13C,d2 Hydrochloride interacts with the calcium sensing receptor, a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis . As a positive allosteric modulator, it enhances the receptor’s response to extracellular calcium .
Cellular Effects
Calindol-13C,d2 Hydrochloride influences cell function by modulating the activity of the calcium sensing receptor . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
Calindol-13C,d2 Hydrochloride exerts its effects at the molecular level by binding to the calcium sensing receptor . This binding enhances the receptor’s response to calcium, leading to changes in intracellular signaling .
Metabolic Pathways
Calindol-13C,d2 Hydrochloride is involved in calcium homeostasis, a critical metabolic pathway . It interacts with the calcium sensing receptor, which plays a key role in this pathway .
准备方法
The synthetic routes and reaction conditions for Calindol-13C,d2 Hydrochloride involve the incorporation of carbon-13 and deuterium isotopes into the molecular structure. The preparation typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes.
化学反应分析
Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
作用机制
Calindol-13C,d2 Hydrochloride exerts its effects by acting as a positive allosteric modulator of the human calcium receptor. It activates an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of calcium. This modulation enhances the receptor’s response to calcium, thereby influencing calcium signaling pathways .
相似化合物的比较
Calindol-13C,d2 Hydrochloride is unique due to its labeled isotopes, which make it particularly useful in research settings. Similar compounds include:
Calindol Hydrochloride: The unlabeled version of Calindol-13C,d2 Hydrochloride, used in similar research applications.
NPS R-568: Another calcimimetic compound that acts on the calcium sensing receptor.
Cinacalcet: A calcimimetic drug used therapeutically to treat conditions like secondary hyperparathyroidism.
These compounds share similar mechanisms of action but differ in their specific applications and labeling.
属性
IUPAC Name |
(1R)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1/i14+1D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XFGGQWPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675549 |
Source


|
| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217828-76-6 |
Source


|
| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B564757.png)




![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)

